(Z)-4-(2-(4-(1-(hydroxyimino)-2-methylpropyl)phenoxy)ethoxy)benzonitrile
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Overview
Description
(Z)-4-(2-(4-(1-(hydroxyimino)-2-methylpropyl)phenoxy)ethoxy)benzonitrile is a synthetic organic compound that belongs to the class of nitriles This compound is characterized by the presence of a hydroxyimino group, a phenoxyethoxy linkage, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-(4-(1-(hydroxyimino)-2-methylpropyl)phenoxy)ethoxy)benzonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Hydroxyimino Intermediate: The synthesis begins with the preparation of the hydroxyimino intermediate through the reaction of a suitable ketone with hydroxylamine under acidic or basic conditions.
Etherification: The hydroxyimino intermediate is then subjected to etherification with a phenol derivative to form the phenoxyethoxy linkage.
Nitrile Introduction: Finally, the benzonitrile moiety is introduced through a nucleophilic substitution reaction, often using a suitable nitrile precursor and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2-(4-(1-(hydroxyimino)-2-methylpropyl)phenoxy)ethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime ethers or nitrile oxides.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The phenoxyethoxy linkage can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitrile oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(2-(4-(1-(hydroxyimino)-2-methylpropyl)phenoxy)ethoxy)benzonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound might be investigated for its potential as a therapeutic agent. The presence of the hydroxyimino group suggests possible activity as an enzyme inhibitor or a modulator of biological pathways.
Industry
Industrially, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-4-(2-(4-(1-(hydroxyimino)-2-methylpropyl)phenoxy)ethoxy)benzonitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The hydroxyimino group could play a crucial role in these interactions, potentially forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-(2-(4-(1-(hydroxyimino)-2-methylpropyl)phenoxy)ethoxy)benzonitrile: can be compared with other nitrile-containing compounds, such as benzonitrile derivatives or oxime ethers.
Benzonitrile: A simpler nitrile compound used as a solvent and precursor in organic synthesis.
Oxime Ethers: Compounds containing the oxime ether functional group, often used in medicinal chemistry for their biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[2-[4-[(Z)-N-hydroxy-C-propan-2-ylcarbonimidoyl]phenoxy]ethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(2)19(21-22)16-5-9-18(10-6-16)24-12-11-23-17-7-3-15(13-20)4-8-17/h3-10,14,22H,11-12H2,1-2H3/b21-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOJZXQWBYJUEF-VZCXRCSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NO)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=N/O)/C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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